![molecular formula C14H21N5O2 B2682191 N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176125-05-4](/img/structure/B2682191.png)

N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

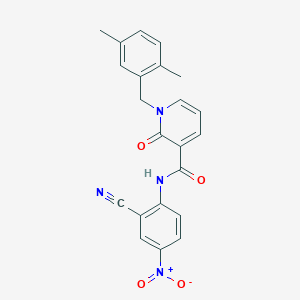

Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .Molecular Structure Analysis

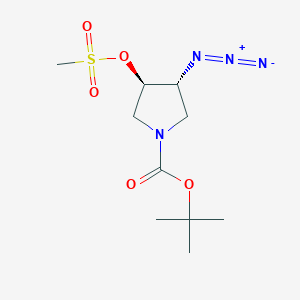

The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can vary widely depending on the specific substituents on the rings .Scientific Research Applications

Role in Synthesis of Indole Derivatives

This compound may play a role in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. Indole derivatives are important types of molecules and natural products that play a main role in cell biology .

Potential Use in Cancer Treatment

The application of indole derivatives, which this compound could help synthesize, as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives, potentially synthesized with the help of this compound, have shown antimicrobial properties, making them useful in the treatment of various microbial infections .

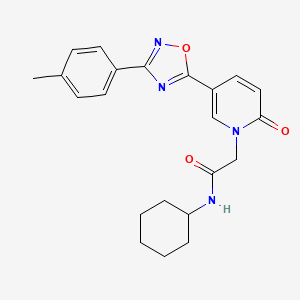

Role in Synthesis of Pyrido[2,3-d]pyrimidines

This compound could be used in the synthesis of pyrido[2,3-d]pyrimidines, which are known to have a wide range of therapeutic applications .

Potential Use as Tyrosine Kinase Inhibitors

Pyrido[2,3-d]pyrimidines, which could potentially be synthesized using this compound, are known to act as tyrosine kinase inhibitors. This makes them potentially useful in the treatment of various diseases, including cancer .

Herbicidal Activity

A molecule similar to this compound, 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine (ELC5), has shown herbicidal activity against Phalaris minor, a major weed of wheat crop . This suggests that the compound could potentially have similar applications.

Mechanism of Action

Target of action

Pyrido[2,3-d]pyrimidines are a class of compounds that have been found to exhibit a broad spectrum of biological activities . The specific targets of “N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action would depend on the specific targets of the compound. For example, some pyrido[2,3-d]pyrimidines have been found to inhibit protein tyrosine kinases , which could lead to a decrease in cell proliferation.

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. If the compound inhibits protein tyrosine kinases, it could affect pathways related to cell growth and proliferation .

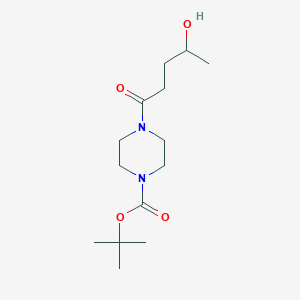

Pharmacokinetics

The ADME properties of the compound would depend on its specific structure and functional groups. For example, the presence of the morpholino group could potentially affect the compound’s solubility and absorption .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits protein tyrosine kinases, it could lead to a decrease in cell proliferation .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-ethyl-2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-2-15-14(20)19-5-3-4-11-10-16-13(17-12(11)19)18-6-8-21-9-7-18/h10H,2-9H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDZHNOWOZQVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2682113.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2682125.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2682131.png)